molecular formula C9H8N2O2S B13088976 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13088976
M. Wt: 208.24 g/mol
InChI Key: DIXQVCVNRDRREP-UHFFFAOYSA-N
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Description

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . This is followed by a formylation reaction to introduce the aldehyde group on the thiophene ring .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The methoxy group can participate in various substitution reactions, while the aldehyde group can undergo oxidation and reduction reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

5-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde, with the CAS number 1864759-72-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

  • Molecular Formula : C₉H₈N₂O₂S
  • Molecular Weight : 208.24 g/mol
  • Structural Characteristics : The compound features a thiophene ring substituted with a pyrazole moiety and an aldehyde functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against several pathogens, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity Data

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.25 μg/mL
Escherichia coli0.30 μg/mL
Pseudomonas aeruginosa0.28 μg/mL

The data indicates that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been widely studied, with several reports highlighting their efficacy against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that this compound shows promising cytotoxic effects against several cancer cell lines:

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (μM)Mechanism of Action
MCF7 (Breast Cancer)12.50Induction of apoptosis
A549 (Lung Cancer)26.00Cell cycle arrest
HepG2 (Liver Cancer)17.82Inhibition of DNA synthesis

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis and arrest the cell cycle suggests its potential as an anticancer agent.

Other Biological Activities

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Table 3: Summary of Biological Activities

Activity TypeObserved Effect
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis and inhibits cell proliferation
Anti-inflammatoryPotential inhibition of COX enzymes

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(4-methoxypyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2O2S/c1-13-7-4-10-11(5-7)9-3-2-8(6-12)14-9/h2-6H,1H3

InChI Key

DIXQVCVNRDRREP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)C2=CC=C(S2)C=O

Origin of Product

United States

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